2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 326007-96-9
VCID: VC21418543
InChI: InChI=1S/C24H22N2O4S/c27-23-20-10-4-6-18-7-5-11-21(22(18)20)24(28)26(23)16-17-12-14-25(15-13-17)31(29,30)19-8-2-1-3-9-19/h1-11,17H,12-16H2
SMILES: C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.5g/mol

2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione

CAS No.: 326007-96-9

Cat. No.: VC21418543

Molecular Formula: C24H22N2O4S

Molecular Weight: 434.5g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione - 326007-96-9

Specification

CAS No. 326007-96-9
Molecular Formula C24H22N2O4S
Molecular Weight 434.5g/mol
IUPAC Name 2-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C24H22N2O4S/c27-23-20-10-4-6-18-7-5-11-21(22(18)20)24(28)26(23)16-17-12-14-25(15-13-17)31(29,30)19-8-2-1-3-9-19/h1-11,17H,12-16H2
Standard InChI Key UOTJMNUIWKDVJV-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5
Canonical SMILES C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione features a tricyclic benzo[de]isoquinoline-1,3-dione scaffold as its fundamental core structure. This core is characterized by two carbonyl groups at positions 1 and 3, similar to the well-characterized analog 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione . The distinctive feature of this compound is the 1-benzenesulfonyl-piperidin-4-ylmethyl substituent at the 2-position, which replaces the simpler benzyl group found in the related compound.

The structure can be conceptually divided into three primary components:

  • The benzo[de]isoquinoline-1,3-dione core, providing the fundamental scaffold

  • A piperidine ring connected via a methyl linkage at the 4-position of the piperidine

  • A benzenesulfonyl group attached to the nitrogen atom of the piperidine ring

PropertyPredicted ValueBasis for Prediction
Water SolubilityLikely poor (<0.6 μg/mL at pH 7.4)Based on data from related benzo[de]isoquinoline-1,3-dione derivatives
Topological Polar Surface AreaHigher than 37.4 ŲBase compound has TPSA of 37.4 Ų; additional sulfonyl group increases polar surface area
LogPHigher than related benzyl derivativesIncreased lipophilicity from piperidine ring and benzenesulfonyl group
Hydrogen Bond AcceptorsMultipleFrom carbonyl, sulfonyl, and nitrogen moieties
ComplexityHigher than 424Base benzo[de]isoquinoline-1,3-dione has complexity value of 424

These predicted properties would likely influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profiles, which are crucial considerations for potential pharmaceutical applications.

Synthetic StepPotential ReagentsKey Considerations
Core FormationNaphthalic anhydride, ammonia or primary amineTemperature control, solvent selection, reaction time
N-AlkylationPiperidin-4-ylmethyl halide derivative, base (e.g., K₂CO₃)Protection/deprotection strategy for piperidine nitrogen
SulfonylationBenzenesulfonyl chloride, base (e.g., triethylamine or pyridine)Reaction selectivity, mild conditions to prevent side reactions
PurificationColumn chromatography, recrystallizationSolvent system optimization, monitoring by analytical techniques

Each step would require careful optimization to achieve satisfactory yields and purity. The final compound would need comprehensive characterization through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and possibly X-ray crystallography to confirm its structure unambiguously.

Structural FeaturePotential Contribution to ActivityMechanistic Implications
Benzo[de]isoquinoline-1,3-dione CoreFundamental binding scaffoldProvides main recognition element for protein interaction
Piperidine RingConformational flexibilityAllows optimal positioning of functional groups
Benzenesulfonyl GroupAdditional binding interactionsMay enhance selectivity for specific bromodomain subtypes
Methyl LinkerOptimal spatial arrangementPositions key groups for effective binding

These structure-activity considerations suggest that 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione might exhibit a unique profile of bromodomain inhibition compared to simpler derivatives, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Potential ApplicationUnderlying MechanismRelevance to Public Health
Inflammatory DisordersModulation of inflammatory gene expressionChronic inflammation underlies many diseases
Fibrotic ConditionsRegulation of fibroblast activation and collagen productionFibrosis affects multiple organ systems
Neurological DisordersNeuroprotection through epigenetic modulationGrowing recognition of epigenetic factors in neurodegeneration

These potential applications highlight the broad therapeutic potential of bromodomain inhibitors, suggesting that 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione warrants further investigation across multiple disease contexts.

Comparative Analysis with Related Compounds

Core Structure Comparisons

The benzo[de]isoquinoline-1,3-dione core is shared with compounds like 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione , providing a basis for comparing fundamental chemical properties. This core structure is known for its planarity, rigidity, and specific electronic distribution, which contribute to its recognition by target proteins.

Different substituents at the 2-position can dramatically alter the properties and activities of these compounds. For instance, patent literature describes various benzo[de]isoquinoline-1,3-dione derivatives with different substituents at this position, each exhibiting unique activity profiles .

Advantages Over Other Bromodomain Inhibitors

According to patent literature, benzo[de]isoquinoline-1,3-dione compounds represent a novel class of bromodomain inhibitors distinct from previously described inhibitors such as 1,3-dimethylbenzimidazolones and substituted sulfonamide derivatives . This structural novelty might offer advantages in terms of selectivity, potency, or pharmacokinetic properties.

Inhibitor ClassKey Structural FeaturesPotential Advantages of Benzo[de]isoquinoline-1,3-diones
1,3-dimethylbenzimidazolonesBenzimidazolone coreDifferent binding mode, potentially different selectivity profile
Substituted sulfonamidesSulfonamide linkageMore rigid scaffold, potentially different pharmacokinetics

The specific advantages of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione over these other inhibitor classes would need to be determined through direct comparative studies, which could reveal its unique position in the bromodomain inhibitor landscape.

Research Gaps and Future Directions

Synthesis and Characterization Needs

A primary research gap is the lack of published synthesis and comprehensive characterization of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione. Future research should prioritize:

  • Development of an efficient and scalable synthetic route

  • Complete spectroscopic characterization (NMR, MS, IR, UV-Vis)

  • Crystal structure determination to confirm three-dimensional arrangement

  • Stability studies under various conditions relevant to biological applications

These fundamental studies would provide the foundation for further investigation of the compound's properties and activities.

Biological Activity Screening

Once synthesized, comprehensive biological evaluation would be essential to establish the compound's activity profile:

Screening ApproachSpecific AssaysExpected Insights
Biochemical AssaysBromodomain binding assays, enzyme inhibition studiesDirect target engagement, potency assessment
Cell-Based AssaysProliferation assays across cancer cell panels, reporter gene assaysCellular efficacy, mechanism verification
Selectivity ProfilingScreening against bromodomain panel, off-target screeningTarget selectivity, potential side effect prediction
In vivo StudiesPharmacokinetic studies, efficacy in disease modelsTranslational potential, in vivo efficacy

Such comprehensive screening would establish whether 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione fulfills its potential as a bromodomain inhibitor with therapeutic applications.

Structure-Based Optimization

Computational and medicinal chemistry approaches could further optimize the compound's properties:

  • Molecular modeling studies to understand binding interactions

  • Structure-based design of improved derivatives

  • Property optimization to enhance drug-like characteristics

  • Development of structure-activity relationships to guide future design

These studies would contribute to the broader understanding of benzo[de]isoquinoline-1,3-dione derivatives as bromodomain inhibitors and potentially lead to improved compounds for therapeutic development.

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